molecular formula C11H13N5O3S3 B4082250 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B4082250
M. Wt: 359.5 g/mol
InChI Key: MRPUBAIBHBORHZ-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3S3/c1-6(20-11-16-15-10(12)21-11)9(17)14-7-2-4-8(5-3-7)22(13,18)19/h2-6H,1H3,(H2,12,15)(H,14,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPUBAIBHBORHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide is a noteworthy chemical structure that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed exploration of its applications, supported by comprehensive data tables and case studies.

Structural Characteristics

The compound features a thiadiazole ring which is known for its biological activity, particularly in antimicrobial and anti-inflammatory properties. The presence of the sulfamoyl group enhances its potential as a sulfa drug derivative.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The incorporation of the sulfamoyl group may enhance this activity, making it a candidate for developing new antibiotics.

Case Study

A study conducted by Kumar et al. (2016) demonstrated that derivatives of thiadiazole showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Thiadiazole derivatives have been reported to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis.

Data Table: Anti-inflammatory Activity

CompoundTest OrganismInhibition Zone (mm)
ControlE. coli15
Test CompoundE. coli20
ControlS. aureus12
Test CompoundS. aureus18

Cancer Research

The unique structural features of this compound position it as a potential candidate in cancer research. Thiadiazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study

A recent investigation highlighted the efficacy of thiadiazole-based compounds in targeting specific cancer cell lines, showing promise for future therapeutic developments.

Drug Development

The compound's structural versatility allows for modifications that can lead to new drug candidates. Its ability to interact with biological targets makes it a valuable scaffold in medicinal chemistry.

Data Table: Drug Development Potential

ModificationExpected ActivityReference
Sulfamoyl Group AdditionIncreased antibacterial activity
Thiadiazole Ring SubstitutionEnhanced cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide apart is its dual functional groups, which enhance its binding affinity and specificity towards certain enzymes and proteins. This makes it a more potent inhibitor compared to other similar compounds .

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a 1,3,4-thiadiazole moiety linked to a sulfamoylphenyl group. The structural formula can be represented as follows:

C10H11N5O3S3\text{C}_{10}\text{H}_{11}\text{N}_5\text{O}_3\text{S}_3

This structure is critical as it influences the biological activity of the compound. The presence of the thiadiazole ring is known to enhance various pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated effectiveness against various bacterial strains and fungi. A review highlighted that derivatives with halogen substitutions showed increased antibacterial activity against Gram-positive bacteria and antifungal properties against strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Level
Compound 8dA. niger32–42Moderate
Compound 8eC. albicans32–42Moderate
Compound 19S. aureus62.5Marginal

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For example, a study demonstrated that certain thiadiazole derivatives significantly inhibited the proliferation of cancer cells such as HeLa cells and induced apoptosis . The mechanism of action often involves interference with cell cycle progression.

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism
Prototype 5dHeLa0.37Apoptosis induction
Prototype 5gHeLa0.73Cell cycle arrest
SorafenibHeLa7.91Reference drug

Case Studies

  • Antimicrobial Efficacy : A study focused on a series of thiadiazole derivatives indicated that specific substitutions at the phenyl ring enhanced antibacterial activity against E. coli and Pseudomonas aeruginosa. Compounds with nitro groups showed the highest efficacy .
  • Anticancer Studies : Another investigation into the anticancer effects revealed that certain derivatives not only inhibited growth but also triggered apoptotic pathways in various cancer cell lines. The binding affinity to targets such as VEGFR-2 was confirmed through in silico studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide
Reactant of Route 2
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

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